molecular formula C18H19N3O2 B11594928 Ethyl (5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Ethyl (5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

Cat. No.: B11594928
M. Wt: 309.4 g/mol
InChI Key: IWGORGYWQUPMNF-UHFFFAOYSA-N
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Description

ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE typically involves the condensation of aminopyrazole with ethyl acetoacetate under controlled conditions. The reaction proceeds via an addition-elimination mechanism, often facilitated by a dimethylamino leaving group . The regioselectivity of the reaction can be controlled to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized derivatives.

Mechanism of Action

The mechanism of action of ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, which can lead to the disruption of cellular processes in cancer cells, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation, but its activity is believed to be mediated through its interaction with key proteins involved in cell signaling and regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL}ACETATE is unique due to its specific structural features, which confer distinct biological and photophysical properties. Its ethyl acetate moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl 2-(5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl)acetate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)10-15-12(2)19-17-11-16(20-21(17)13(15)3)14-8-6-5-7-9-14/h5-9,11H,4,10H2,1-3H3

InChI Key

IWGORGYWQUPMNF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(N2C(=CC(=N2)C3=CC=CC=C3)N=C1C)C

Origin of Product

United States

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